Benzene, 2-bromo-1-ethenyl-4-methyl-

CAS No.: 828267-46-5

Cat. No.: VC8184629

Molecular Formula: C9H9B

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828267-46-5 |

|---|---|

| Molecular Formula | C9H9B |

| Molecular Weight | 197.07 g/mol |

| IUPAC Name | 2-bromo-1-ethenyl-4-methylbenzene |

| Standard InChI | InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3 |

| Standard InChI Key | YAPUBTBEBJZBSI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C=C)Br |

| Canonical SMILES | CC1=CC(=C(C=C1)C=C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

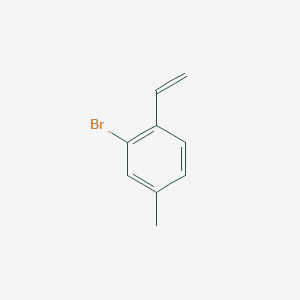

The compound features a benzene ring with three distinct substituents:

-

Bromine at position 2, enabling electrophilic substitution reactions.

-

Vinyl group (-CH=CH₂) at position 1, facilitating polymerization and addition reactions.

-

Methyl group (-CH₃) at position 4, influencing steric and electronic properties .

The IUPAC name is 2-bromo-1-ethenyl-4-methylbenzene, and its canonical SMILES representation is CC1=CC(=C(C=C1)C=C)Br .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.07 g/mol | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Soluble in organic solvents | |

| LogP (Partition Coefficient) | 4.22 (estimated) |

The compound’s ¹H NMR spectrum (400 MHz, CDCl₃) reveals key signals:

-

δ 2.31 ppm (s, 3H, methyl group).

-

δ 5.31–6.84 ppm (m, 3H, vinyl protons).

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

A high-yield (76%) synthesis involves microwave-assisted Suzuki-Miyaura coupling:

-

Reactants: 5-Bromo-2-iodo-1-methylbenzene, trimethyl(vinyl)silane.

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂).

-

Base: Potassium fluoride (KF).

-

Conditions: Toluene solvent, 170°C, 30 minutes under argon .

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetalation with the vinyl silane and reductive elimination to form the product .

Alternative Routes

-

Electrophilic Bromination: Direct bromination of 1-ethenyl-4-methylbenzene using Br₂/FeBr₃, though less selective due to competing ring positions .

-

Dehydrohalogenation: Elimination of HBr from 2-bromo-1-(2-chloroethyl)-4-methylbenzene under basic conditions.

Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with sodium methoxide yields 2-methoxy-1-ethenyl-4-methylbenzene.

Polymerization

The vinyl group participates in radical polymerization, forming polystyrene-like polymers with enhanced thermal stability. Copolymerization with isobutylene produces elastomers used in sealants .

Cross-Coupling Applications

As a substrate in Heck and Suzuki reactions, it synthesizes biaryl derivatives. For instance, coupling with phenylboronic acid forms 2-phenyl-1-ethenyl-4-methylbenzene, a precursor to liquid crystals .

Analytical Characterization

Spectroscopic Techniques

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 2.31 (s, CH₃), 5.31–6.84 (vinyl) | |

| GC-MS | m/z 197 (M⁺), 118 (base peak) | |

| IR | 1600 cm⁻¹ (C=C), 550 cm⁻¹ (C-Br) |

Chromatography

| Hazard | GHS Code | Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hood |

Comparison with Related Compounds

| Compound | Molecular Formula | Boiling Point | Key Differences |

|---|---|---|---|

| 4-Bromostyrene | C₈H₇Br | 172°C | Lacks methyl group |

| 2-Bromo-4-ethyl-1-methylbenzene | C₉H₁₁Br | 199.09 g/mol | Ethyl vs. vinyl substituent |

The methyl group in 2-bromo-1-ethenyl-4-methylbenzene enhances steric hindrance, reducing reaction rates compared to 4-bromostyrene .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume